8-methoxy-2-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2H-chromene-3-carboxamide
Description
This compound features a coumarin (2H-chromene) core substituted with a methoxy group at position 8 and a ketone at position 2. The carboxamide at position 3 is linked to an ethyl group bearing a thiazolo[3,2-b][1,2,4]triazole ring substituted with a thiophene moiety. Its synthesis likely follows methodologies similar to those reported for related coumarin-thiazole hybrids. For example, 3-acetyl-8-methoxy-2H-chromen-2-one, a key precursor for such derivatives, is synthesized via a solvent-free reaction between 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate catalyzed by piperidine, achieving 94% yield .
Properties
IUPAC Name |
8-methoxy-2-oxo-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4S2/c1-28-15-5-2-4-12-10-14(20(27)29-17(12)15)19(26)22-8-7-13-11-31-21-23-18(24-25(13)21)16-6-3-9-30-16/h2-6,9-11H,7-8H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZWNLOCCREPDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-methoxy-2-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2H-chromene-3-carboxamide is a novel derivative that has garnered attention due to its potential biological activities, particularly in the realm of anticancer research. This article provides an extensive overview of its biological properties, including anticancer activity, enzyme inhibition, and other pharmacological effects.
Chemical Structure
The compound can be described by its molecular formula , with a molecular weight of approximately 396.47 g/mol. Its structure features a chromene core substituted with a methoxy group and a thiazolo-triazole moiety that is believed to contribute significantly to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazolo[3,2-b][1,2,4]triazole structures. For instance:
- In vitro studies : The compound was tested against various human cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma. The results indicated significant cytotoxicity across these lines, with IC50 values suggesting potent activity comparable to established chemotherapeutics like doxorubicin .
The mechanism underlying the anticancer activity of this compound appears to involve the inhibition of key enzymes such as cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation. Molecular docking studies suggest that the compound binds effectively to the active sites of these enzymes, disrupting their function and leading to apoptosis in cancer cells .
Enzyme Inhibition
Beyond its anticancer properties, this compound has shown promise as an inhibitor of various metabolic enzymes:
- Cholinesterase Inhibition : It has been reported that compounds similar to this one exhibit significant inhibition of acetylcholinesterase (AChE), which is relevant for treating neurological disorders .
- Antioxidant Activity : The compound also demonstrated antioxidant properties in preliminary assays. This is particularly important as oxidative stress is a contributing factor in many diseases, including cancer .
Case Studies
Several case studies have been conducted on derivatives of thiazolo[3,2-b][1,2,4]triazole:
- Study on Anticancer Activity : A study evaluating a series of thiazolo-triazole derivatives found that compounds with similar structural features exhibited significant cytotoxicity against a panel of cancer cell lines. The study concluded that structural modifications could enhance potency and selectivity against specific cancer types .
- Enzyme Inhibition Analysis : Another investigation focused on the enzyme inhibition profile of these compounds revealed that they could effectively inhibit AChE and other metabolic enzymes at low concentrations, indicating potential therapeutic applications beyond oncology .
Scientific Research Applications
Synthesis and Characterization
The compound can be synthesized through multi-step chemical reactions involving various intermediates. Notably, the synthesis often includes the formation of thiazolo[3,2-b][1,2,4]triazole derivatives, which are known for their diverse biological activities. The characterization typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 8-methoxy-2-oxo-N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)amide exhibit significant antimicrobial properties. For instance, compounds derived from this structure have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like Ciprofloxacin .
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies. It has been observed to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structural features of the chromene and thiazole rings contribute to its ability to interact with biological targets involved in tumor growth and metastasis .
Neuroprotective Effects
Research indicates that certain derivatives can modulate amyloid-beta fibril formation associated with Alzheimer's disease. These compounds have been shown to bind effectively to amyloid fibrils, potentially preventing the aggregation that leads to neurodegeneration . The ability to influence amyloid dynamics positions these derivatives as candidates for further development in neuroprotective therapies.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of 8-methoxy-2-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2H-chromene-3-carboxamide. Variations in substituents on the chromene or thiazole rings significantly affect biological activity. For example, modifications that enhance lipophilicity or improve binding affinity to target proteins can lead to increased efficacy against specific diseases .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study 1: Antimicrobial Evaluation | Demonstrated broad-spectrum activity against gram-positive and gram-negative bacteria. | Suggests potential for development as a new antibiotic class. |
| Study 2: Anticancer Activity | Inhibitory effects on breast cancer cell lines were noted with IC50 values indicating potency. | Supports further investigation into cancer treatment applications. |
| Study 3: Neuroprotective Mechanisms | Showed ability to displace Thioflavin T from amyloid fibrils in vitro. | Indicates potential for Alzheimer's disease therapy development. |
Chemical Reactions Analysis
Nucleophilic Ring-Opening of the Chromene Lactone
The 2-oxo chromene lactone is susceptible to nucleophilic attack at the electrophilic carbonyl carbon. This reactivity is well-documented in related chromene derivatives :
Key Findings :
-
The methoxy group at position 8 may sterically hinder nucleophilic attack compared to unsubstituted chromenes .
-
Reaction with hydrazine could yield a carbohydrazide intermediate, as seen in analogous systems .
Hydrolysis of the Carboxamide Group
The tertiary carboxamide linkage (-CONH-) can undergo hydrolysis under extreme conditions:
Structural Impact :
-
Hydrolysis is slower compared to primary/secondary amides due to steric hindrance from the ethyl-thiazolo-triazole substituent .
Functionalization of the Thiazolo-Triazole Moiety
The thiazolo[3,2-b] triazole core may participate in cycloaddition or substitution reactions, as demonstrated in triazole-based systems :
Example Pathway :
-
Propargylation at the sulfur atom of the thiazole ring could enable click chemistry applications, similar to triazole ligation strategies .
Electrophilic Substitution on the Thiophene Ring
The thiophen-2-yl group may undergo electrophilic aromatic substitution (EAS):
| Reaction | Reagents | Position | Activation |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | C5 of thiophene | Electron-rich sulfur enhances reactivity |
| Sulfonation | SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | C3 or C5 | Limited by steric bulk from adjacent groups |
Challenges :
-
Steric hindrance from the fused thiazolo-triazole may direct substitution to less hindered positions.
Oxidation Reactions
The chromene and thiophene moieties are oxidation-sensitive:
| Target Site | Reagents | Products | Outcome |
|---|---|---|---|
| Chromene double bond | O<sub>3</sub>, then Zn/H<sub>2</sub>O | Epoxide or diol formation | Ring strain may limit stability |
| Thiophene sulfur | H<sub>2</sub>O<sub>2</sub>/AcOH | Thiophene sulfoxide or sulfone | Over-oxidation risks with prolonged exposure |
Reductive Transformations
Selective reduction of the chromene lactone or carboxamide is feasible:
Comparison with Similar Compounds
Key Comparative Data
Table 1: Yield and Structural Features of Selected Compounds
*Yield for precursor 3-acetyl-8-methoxycoumarin.
Research Findings and Trends
- However, the high yield of its coumarin precursor (94%) suggests optimized initial steps .
- Bioactivity Potential: The thiophene moiety may enhance lipophilicity, improving membrane permeability in antimicrobial assays, as observed in related coumarin-thiazole derivatives .
- Structural Complexity: The thiazolo-triazole system introduces conformational rigidity, which could favor selective binding to biological targets compared to flexible thiazolidinones () or sulfonamide-linked thiadiazoles ().
Q & A
Q. What are the established synthetic routes for constructing the thiazolo[3,2-b][1,2,4]triazole and chromene-3-carboxamide moieties in this compound?
- Methodological Answer : The synthesis involves multi-step protocols:
- Chromene Core : The 8-methoxy-2-oxo-chromene scaffold is typically synthesized via Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions (e.g., H2SO4) .
- Thiazolo-Triazole Moiety : The thiazolo[3,2-b][1,2,4]triazole ring is formed through cyclocondensation. For example, 2-aminothiazoles can react with hydrazonoyl halides in ethanol under reflux to form the fused triazole-thiazole system, as seen in analogous syntheses .
- Coupling Steps : The thiophene-thiazolo-triazole unit is linked to the chromene via an ethyl spacer using carbodiimide-mediated amidation (e.g., EDCI/HOBt in DMF), ensuring regioselectivity .
Q. Which spectroscopic and chromatographic techniques are critical for validating the compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : <sup>1</sup>H NMR identifies protons on the chromene (δ 6.8–8.2 ppm for aromatic protons) and thiophene (δ 7.2–7.5 ppm). <sup>13</sup>C NMR confirms carbonyl groups (δ 160–180 ppm) .
- IR Spectroscopy : Key peaks include C=O stretches (1650–1750 cm<sup>-1</sup>) and C-S-C vibrations (600–700 cm<sup>-1</sup>) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]<sup>+</sup>). For example, a similar chromene-thiazole derivative showed m/z 452.1 .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>98%) with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields during the cyclization of the thiazolo-triazole ring?
- Methodological Answer :
- Catalyst Screening : Lewis acids (e.g., ZnCl2) enhance cyclization efficiency. For instance, ZnCl2 in DMF increased yields from 60% to 78% in analogous triazole syntheses .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures facilitate crystallization .
- Temperature Control : Reflux in ethanol (78°C) minimizes side reactions, as seen in thiazole ring formation (yield: 70–76%) .
Q. What analytical strategies resolve contradictions in biological activity data across structurally related analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects. For example, replacing the 8-methoxy group with nitro (as in ) reduces anti-inflammatory activity but enhances antimicrobial potency .
- Assay Standardization : Use consistent cell lines (e.g., RAW264.7 for inflammation) and normalize data to positive controls (e.g., IC50 of dexamethasone) .
- Computational Modeling : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with COX-2 active sites) to explain divergent activities .
Q. How can computational methods predict metabolic stability while minimizing synthetic trial-and-error?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity) and CYP450 metabolism. For example, the compound’s logP (~3.2) suggests moderate blood-brain barrier permeability .
- Metabolite Identification : Use in silico tools (e.g., Meteor Nexus) to predict Phase I oxidation sites (e.g., demethylation of the 8-methoxy group) .
- Validation : Cross-reference predictions with in vitro microsomal assays (human liver microsomes, LC-MS/MS analysis) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of thiazolo-triazole derivatives?
- Methodological Answer :
- Reproducibility Checks : Repeat assays under identical conditions (e.g., 10% FBS in DMEM, 37°C, 5% CO2) .
- Batch Variability : Characterize compound purity (HPLC) and confirm stereochemistry (X-ray crystallography, as in ) .
- Contextual Factors : Account for cell line-specific responses. For example, thiophene-containing analogs show higher cytotoxicity in MCF-7 (breast cancer) than in HepG2 (liver cancer) .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
